4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol
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Overview
Description
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is an organic compound known for its unique chemical structure and properties This compound is part of the quinolinol family, which is characterized by a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing the appropriate aldehyde and active methylene compound in the presence of a base, such as piperidine, in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical materials and chromophores.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced photonic devices and optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol involves its interaction with molecular targets through its functional groups. The dimethylamino group and the quinoline ring play crucial roles in binding to specific receptors or enzymes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding, contributing to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl)-vinylquinoxalines: These compounds share a similar structure but differ in the ring system, which affects their chemical properties and applications.
4-(Dimethylamino)phenyl)-vinylpyridines: These compounds have a pyridine ring instead of a quinoline ring, leading to variations in their reactivity and uses.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
796-46-3 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+ |
InChI Key |
OSSROFZTGSSYNR-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O |
Origin of Product |
United States |
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